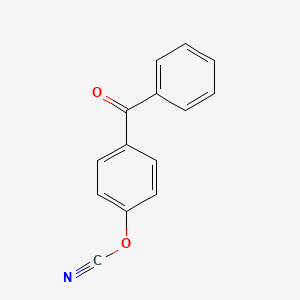![molecular formula C11H13NO5 B1624305 2-[(4-methoxyphenyl)methoxycarbonylamino]acetic Acid CAS No. 4596-54-7](/img/structure/B1624305.png)
2-[(4-methoxyphenyl)methoxycarbonylamino]acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-methoxyphenyl)methoxycarbonylamino]acetic Acid is an organic compound with the molecular formula C11H13NO5. It is a derivative of glycine, where the amino group is protected by a 4-methoxyphenylmethoxycarbonyl group. This compound is often used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methoxyphenyl)methoxycarbonylamino]acetic Acid typically involves the protection of the amino group of glycine. One common method is to react glycine with 4-methoxybenzyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methoxyphenyl)methoxycarbonylamino]acetic Acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the carbonyl group can produce 4-methoxybenzyl alcohol.
Scientific Research Applications
2-[(4-methoxyphenyl)methoxycarbonylamino]acetic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a protected amino acid in peptide synthesis, allowing for the selective deprotection of the amino group.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: It is employed in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-methoxyphenyl)methoxycarbonylamino]acetic Acid primarily involves its role as a protected amino acid. The 4-methoxyphenylmethoxycarbonyl group protects the amino group from unwanted reactions during synthesis. This protection can be selectively removed under specific conditions, allowing for the controlled formation of peptide bonds. The molecular targets and pathways involved depend on the specific application and the nature of the peptides or compounds being synthesized.
Comparison with Similar Compounds
2-[(4-methoxyphenyl)methoxycarbonylamino]acetic Acid can be compared with other protected amino acids, such as:
N-tert-Butoxycarbonylglycine (Boc-Glycine): Similar to this compound, Boc-Glycine is used in peptide synthesis but has a different protecting group.
N-Fmoc-Glycine: Another protected glycine derivative, where the amino group is protected by a fluorenylmethoxycarbonyl group.
Uniqueness
The uniqueness of this compound lies in its specific protecting group, which offers distinct advantages in terms of stability and ease of removal under mild conditions. This makes it particularly useful in the synthesis of sensitive peptides and other complex organic molecules.
Similar Compounds
- N-tert-Butoxycarbonylglycine (Boc-Glycine)
- N-Fmoc-Glycine
- N-Acetylglycine
- N-Benzyloxycarbonylglycine (Cbz-Glycine)
Properties
CAS No. |
4596-54-7 |
|---|---|
Molecular Formula |
C11H13NO5 |
Molecular Weight |
239.22 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methoxycarbonylamino]acetic acid |
InChI |
InChI=1S/C11H13NO5/c1-16-9-4-2-8(3-5-9)7-17-11(15)12-6-10(13)14/h2-5H,6-7H2,1H3,(H,12,15)(H,13,14) |
InChI Key |
DKEFXDVVCVXQNW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)COC(=O)NCC(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


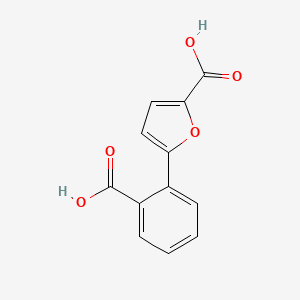
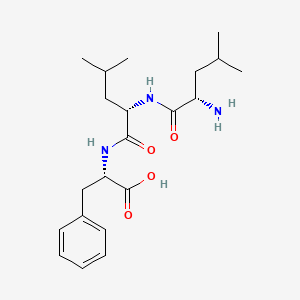

![4,5-dichloro-2-[5-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one](/img/structure/B1624228.png)


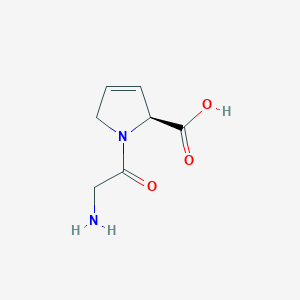
![(E)-1-(4-Methylphenyl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]ethanimine](/img/structure/B1624235.png)
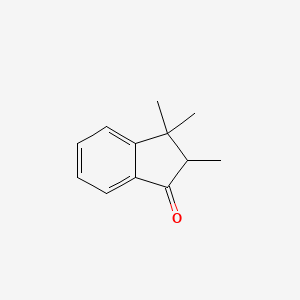
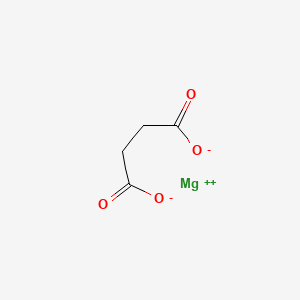
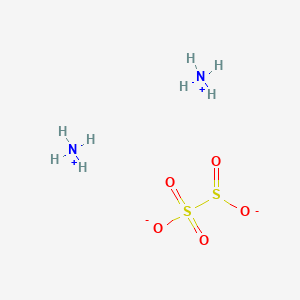
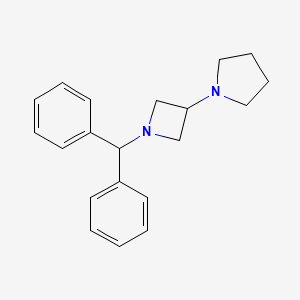
![1'-Benzylspiro[isochroman-1,4'-piperidine]](/img/structure/B1624243.png)
